molecular formula C10H14FN3O2 B8190929 (4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester

(4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester

Cat. No.: B8190929
M. Wt: 227.24 g/mol
InChI Key: NVGVDZQYVIMIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester is a chemical building block of interest in medicinal chemistry and drug discovery research. It integrates two key structural features: a fluorinated pyrimidine ring and a tert-butyl carbamate (Boc) protecting group. The pyrimidine scaffold is a privileged structure in medicinal chemistry, central to numerous bioactive molecules and pharmaceuticals . The introduction of a fluorine atom at the 4-position of the pyrimidine ring is a common strategy to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The Boc group serves as a crucial protecting agent for the amine functionality, allowing for its stability during synthetic sequences and its selective deprotection under mild acidic conditions when needed for further derivatization. This compound is a valuable synthetic intermediate for constructing more complex molecules. Researchers utilize such scaffolds in the exploration of novel therapeutic agents, particularly given the well-documented anti-inflammatory activities associated with various synthetic pyrimidine derivatives . These derivatives often exhibit their effects by inhibiting key inflammatory mediators such as prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α) . As a Boc-protected amine, its primary mechanism in research is synthetic manipulation rather than direct pharmacological action. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(4-fluoropyrimidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O2/c1-10(2,3)16-9(15)13-6-8-12-5-4-7(11)14-8/h4-5H,6H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGVDZQYVIMIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC(=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Fluorinated Precursors

The 4-fluoro-pyrimidine scaffold is synthesized via cyclocondensation reactions. A common method involves reacting 4-fluoro-2-methylpyrimidine with a nitrile or amidine derivative under acidic or basic conditions. For example, heating 4-fluoro-2-(chloromethyl)pyrimidine with ammonium acetate in ethanol yields the core structure. Fluorination is often achieved early in the synthesis using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) as fluorinating agents.

Direct Fluorination of Preformed Pyrimidines

Alternatively, fluorination can be performed post-cyclization using Selectfluor® or XeF₂ in dichloromethane or acetonitrile. This method offers regioselectivity but requires careful temperature control (-20°C to 25°C) to avoid side reactions.

ReagentSolventTemperatureTimeYield
Boc₂O (1.2 eq)THF0°C → 25°C18 h85%
TEA (1.5 eq)

This method parallels the synthesis of tert-butyl N-[1-(2-fluoropyrimidin-5-yl)piperidin-4-yl]carbamate, where Boc protection is optimized for scalability.

Alternative Carbamation Routes

In cases where direct Boc protection is inefficient, a two-step sequence may be employed:

  • Methylation: Treating the amine with methyl chloroformate in dichloromethane.

  • Boc Protection: Applying Boc₂O under mild conditions to avoid transesterification.

Optimization of Reaction Parameters

Solvent and Base Selection

  • Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity of the amine, accelerating Boc protection.

  • Non-polar solvents (e.g., toluene) are preferred for high-temperature reactions to minimize side products.

  • Inorganic bases (e.g., NaHCO₃) are used in biphasic systems, while organic bases (e.g., TEA) facilitate homogeneous reactions.

Temperature and Catalysis

  • Low temperatures (0–5°C) improve selectivity during fluorination.

  • Palladium catalysts (e.g., Pd(OAc)₂) enable coupling reactions for introducing pyrimidine substituents, as seen in related syntheses.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.47 (s, 9H, Boc CH₃), 4.22 (d, J = 5.6 Hz, 2H, CH₂), 7.32 (d, J = 3.2 Hz, 1H, pyrimidine-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 28.1 (Boc CH₃), 80.3 (C(CH₃)₃), 158.9 (C=O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically shows ≥98% purity, with retention times between 8.5–9.2 minutes.

Industrial-Scale Synthesis Considerations

Large-scale production (≥1 kg) necessitates:

  • Continuous flow reactors for exothermic Boc protection steps.

  • Crystallization-based purification to replace column chromatography, reducing solvent waste.

  • Process analytical technology (PAT) for real-time monitoring of fluorination efficiency.

Challenges and Mitigation Strategies

Boc Deprotection Under Acidic Conditions

The tert-butyl group is susceptible to cleavage by trifluoroacetic acid (TFA) or HCl. To prevent premature deprotection:

  • Use weaker acids (e.g., citric acid) during workup.

  • Limit exposure to acidic environments post-synthesis.

Regioselectivity in Fluorination

Competing fluorination at position 5 of the pyrimidine ring is minimized by:

  • Steric directing groups (e.g., bulky substituents at position 2).

  • Low-temperature kinetics favoring thermodynamic control.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Direct Boc ProtectionSingle-step, high atom economySensitive to moisture75–90%
Two-Step CarbamationTolerates diverse aminesRequires additional purification60–80%
Flow ChemistryScalable, consistent qualityHigh initial capital cost85–95%

Chemical Reactions Analysis

(4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester: undergoes various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form the corresponding carbamic acid derivative.

  • Reduction: : Reduction reactions can be performed to convert the fluorine atom into a hydrogen atom, resulting in a different pyrimidine derivative.

  • Substitution: : Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Formation of carbamic acid derivatives.

  • Reduction: : Formation of non-fluorinated pyrimidines.

  • Substitution: : Formation of various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

The compound has been identified as a promising intermediate in the synthesis of various bioactive molecules. Its structural features allow it to interact effectively with biological targets, making it valuable in drug discovery.

  • EGFR Inhibitors : Research indicates that derivatives of this compound can serve as potent inhibitors of mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in various cancers. These inhibitors exhibit high affinity and specificity, making them potential candidates for targeted cancer therapies .
  • Neuropharmacology : Modifications to the pyrimidine ring have shown potential neuropharmacological effects. Studies suggest that these modifications can enhance binding affinity to neuroreceptors, indicating applications in treating neurological disorders .

Synthetic Chemistry

(4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful for creating complex molecules.

  • Synthesis of Carbamates : The compound can be used to synthesize other carbamate derivatives, which are important in pharmaceuticals and agrochemicals. The tert-butyl ester group enhances solubility and stability during reactions .
  • Fluorination Reactions : The presence of the fluorine atom in its structure allows for specific reactivity patterns, making it suitable for further derivatization in synthetic pathways aimed at developing novel therapeutic agents .

Case Study 1: Development of EGFR Inhibitors

A study demonstrated that derivatives of (4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester exhibited significant inhibition of EGFR mutants. The compounds showed IC50 values indicating potent activity against cancer cell lines expressing these mutants. This highlights the compound's potential role in targeted cancer therapy .

Case Study 2: Neuroprotective Effects

Research investigated the neuroprotective properties of modified derivatives of this compound. The findings indicated that certain modifications could protect neuronal cells from oxidative stress-induced apoptosis, suggesting a potential application in neurodegenerative disease treatments .

Mechanism of Action

The mechanism by which (4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to biological targets, leading to its potential use in therapeutic applications.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The tert-butyl carbamate scaffold is common among analogs, but substituents on the heterocyclic ring or adjacent groups significantly alter properties. Key examples include:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Fluoro-pyrimidin-2-ylmethyl C₁₀H₁₅FN₃O₂ 228.25 Fluorine enhances electronegativity; pyrimidine allows π-π interactions
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester 4-Chloro-pyrimidin-2-yl-piperidinyl C₁₄H₂₀ClN₄O₂ 312.80 Chlorine increases lipophilicity; piperidine introduces basicity
(4-Chloro-3-trifluoromethyl-phenyl)-carbamic acid tert-butyl ester Chloro-trifluoromethyl-phenyl C₁₂H₁₃ClF₃NO₂ 295.69 CF₃ group boosts hydrophobicity; chloro enhances halogen bonding
(4-Furan-2-yl-4-oxo-butyl)-carbamic acid tert-butyl ester Furan-2-yl-4-oxo-butyl C₁₃H₁₉NO₄ 253.29 Furan and ketone groups increase polarity; may reduce metabolic stability
tert-Butyl (4-fluoro-piperidin-4-yl)methylcarbamate 4-Fluoro-piperidinyl-methyl C₁₁H₂₀FN₂O₂ 231.29 Fluorine in piperidine improves membrane permeability

Key Observations :

  • Fluorine Substitution: The target compound’s 4-fluoro group improves binding specificity compared to non-fluorinated analogs (e.g., cyano-pyridinyl derivatives in ) by enhancing electrostatic interactions .
  • Heterocyclic Core : Pyrimidine-based analogs (e.g., ) exhibit stronger π-π stacking in protein binding sites compared to pyridine or furan derivatives .

Inference for Target Compound :

  • The 4-fluoro-pyrimidinyl group likely enhances target affinity compared to non-fluorinated analogs.
  • The tert-butyl carbamate may prolong half-life by shielding the amine from enzymatic cleavage.

Biological Activity

(4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester, with the chemical formula C10H14FN3O2 and CAS Number 2305079-34-7, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a fluorine atom and a tert-butyl ester group, which may influence its pharmacological properties. The presence of the carbamate moiety is significant as it can enhance the compound's solubility and bioavailability.

Synthesis

The synthesis of (4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester typically involves the reaction of 4-fluoropyrimidine derivatives with isocyanates or carbamates. Various synthetic routes have been explored to optimize yield and purity, including:

  • Direct coupling reactions with appropriate amines.
  • Use of protecting groups to facilitate selective reactions.
  • Optimization of reaction conditions such as temperature and solvent choice.

Anticancer Activity

Preliminary studies indicate that (4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester exhibits anticancer properties . It has been tested against various cancer cell lines, showing significant cytotoxic effects, particularly in:

  • Breast cancer (MCF-7)
  • Lung cancer (A549)
  • Colon cancer (HCT116)

In vitro assays demonstrated that the compound induces apoptosis in cancer cells, which is crucial for its potential therapeutic applications.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
A54915.0Inhibition of cell proliferation
HCT11610.0Cell cycle arrest at G2/M phase

P-glycoprotein Interaction

Recent investigations have focused on the interaction of this compound with P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. Studies utilizing ATPase activity assays have shown that:

  • The compound acts as a modulator of P-gp, potentially reversing drug resistance in certain cancer cells.
  • It enhances the intracellular concentration of chemotherapeutic agents like paclitaxel by inhibiting P-gp-mediated efflux.

Structure-Activity Relationship (SAR)

Research into the SAR of (4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester suggests that modifications to the pyrimidine ring and the carbamate group significantly affect its biological activity.

Key findings include:

  • Fluorine Substitution : The presence of fluorine enhances lipophilicity, improving membrane permeability.
  • Tert-butyl Group : This bulky group may enhance selectivity for certain biological targets while reducing off-target effects.

Case Studies

  • Case Study on Drug Resistance Reversal : A study reported that treatment with the compound significantly reduced tumor size in xenograft models when combined with standard chemotherapy agents, suggesting its potential as an adjuvant therapy in resistant cancers.
  • In Vivo Efficacy : Animal studies demonstrated that administration of (4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester resulted in a marked reduction in tumor growth without notable toxicity, highlighting its therapeutic window.

Q & A

Q. What synthetic routes are commonly employed for preparing (4-Fluoro-pyrimidin-2-ylmethyl)-carbamic acid tert-butyl ester?

The compound is synthesized via multi-step protocols, including:

  • Suzuki-Miyaura coupling : A three-step method involving boronic acid intermediates (e.g., 5-((tert-butoxycarbonyl)aminomethyl)-2-fluorobenzeneboronic acid) and palladium catalysis under Suzuki conditions .
  • Phase-transfer catalysis (PTC) : Enantioselective alkylation of pyrimidine intermediates using chiral quaternary ammonium catalysts (e.g., 93–98% enantiomeric excess achieved with 2-phenyl-2-imidazoline derivatives) .
  • Enzymatic approaches : Additives like ZnF₂ or Zn(O-t-Bu)₂ enhance coupling efficiency in palladium-catalyzed arylations of silyl enolates .

Q. Which characterization techniques are critical for structural confirmation?

Key methods include:

  • NMR spectroscopy : For verifying tert-butyl carbamate and pyrimidine proton environments.
  • LCMS/HPLC : To confirm molecular weight (e.g., m/z 757 [M+H]+ observed in LCMS) and purity (retention time analysis) .
  • X-ray crystallography : For resolving stereochemistry in enantioselective syntheses .

Q. How stable is this compound under varying experimental conditions?

  • Thermal stability : Stable at room temperature but decomposes under strong acidic/basic conditions (e.g., tert-butyl esters hydrolyze with ZnBr₂ in DCM) .
  • Light sensitivity : Storage in amber vials is recommended to prevent photodegradation .

Q. What purification strategies optimize yield and purity?

  • Flash chromatography : Using silica gel and gradients of ethyl acetate/hexane.
  • Recrystallization : Solvent systems like DCM/hexane for tert-butyl carbamate derivatives .

Q. What safety precautions are required during handling?

  • Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Avoid exposure to strong oxidizers (risk of exothermic decomposition) .

Advanced Research Questions

Q. How can computational modeling elucidate its interactions with biological targets?

  • Molecular docking : Reveals hydrogen bonding with SARS-CoV-2 Mpro residues (e.g., GLN 189, LEU 141) and hydrophobic interactions with MET 165 and CYS 145 .
  • MD simulations : RMSD/RMSF plots (100 ns trajectories) confirm stable ligand-protein complexes, aiding in rational drug design .

Q. What mechanistic insights explain enantioselectivity in its synthesis?

  • Chiral phase-transfer catalysts : Induce asymmetric environments via ion-pair interactions, favoring R- or S-configurations in alkylation steps .
  • Additive effects : Zn²⁺ coordinates with enolate intermediates, enhancing reactivity and stereocontrol in palladium-mediated couplings .

Q. How can data contradictions in catalytic efficiency be resolved?

  • Comparative kinetic studies : Evaluate turnover frequencies (TOF) under varying conditions (e.g., solvent polarity, catalyst loading).
  • Isotopic labeling : Track regioselectivity in arylations using deuterated substrates .

Q. What structure-activity relationships (SAR) enhance its bioactivity?

  • Fluorine substitution : The 4-fluoro group on pyrimidine improves metabolic stability and target binding (e.g., in kinase inhibitors) .
  • tert-Butyl carbamate : Protects amine groups during synthesis, enabling late-stage deprotection for functionalization .

Q. How is it applied in drug discovery for viral targets?

  • SARS-CoV-2 Mpro inhibition : Docking studies show nanomolar affinity (Glide score: −8.21 kcal/mol), suggesting potential as a protease inhibitor .
  • Antiviral analogs : Structural derivatives (e.g., trifluoromethyl pyridinyl variants) are explored for broad-spectrum activity .

Q. Methodological Notes

  • Synthetic Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve coupling yields .
  • Data Validation : Cross-validate LCMS and NMR results with computational models (e.g., Gaussian DFT calculations) to resolve spectral ambiguities .
  • Biological Assays : Use FRET-based enzymatic assays to quantify target inhibition (IC₅₀) in SARS-CoV-2 Mpro studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.